

Application Notes & Protocols: 5-Nitro-Aniline Derivatives as VEGFR-2 Kinase Inhibitors

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Compound of Interest

Compound Name: 5-Nitro-2-(piperidin-1-yl)aniline

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Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key receptor tyrosine kinase, plays a central role in angiogenesis—the formation of new blood vessels.[1][2][3] In pathological conditions, particularly cancer, the upregulation of VEGFR-2 signaling promotes tumor growth, proliferation, and metastasis by supplying tumors with essential nutrients and oxygen.[4] Consequently, inhibiting VEGFR-2 kinase activity has become a cornerstone of modern anti-cancer therapy.[5][6]

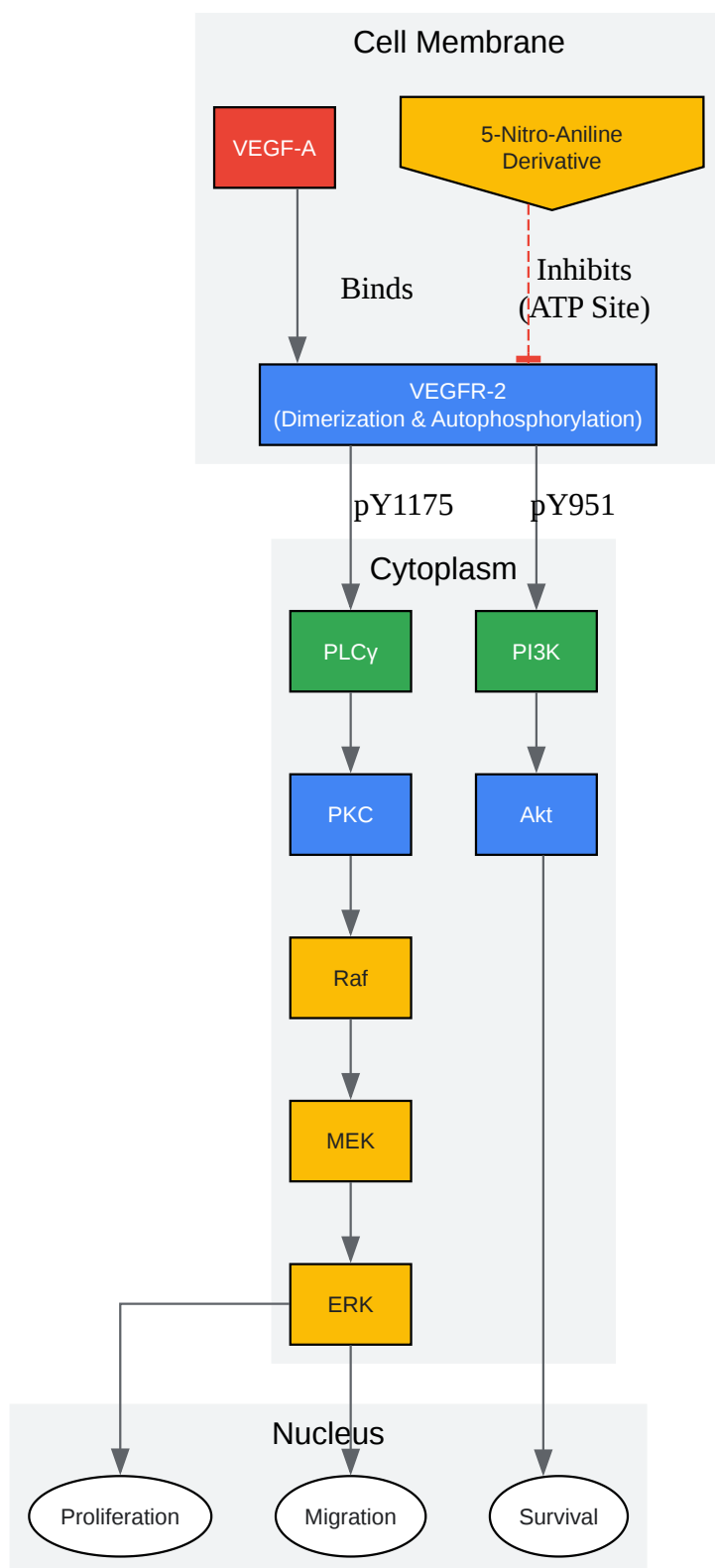
This document provides detailed application notes on a class of small molecule inhibitors based on a substituted nitro-aniline scaffold, specifically 5-anilinoquinazoline-8-nitro derivatives, which have shown potent and selective inhibition of VEGFR-2.[5][6][7] These compounds serve as a relevant and well-documented proxy for **5-Nitro-2-(piperidin-1-yl)aniline** derivatives, sharing key structural motifs known to interact with the kinase domain. We will detail their mechanism of action, summarize their biological activity, and provide comprehensive protocols for their evaluation.

Mechanism of Action & Signaling Pathway

VEGF-A binding to its receptor, VEGFR-2, induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain.[8] This activation triggers a cascade of downstream signaling pathways, including the PLC γ -PKC-MAPK and the

PI3K-Akt pathways, which ultimately lead to endothelial cell proliferation, migration, survival, and increased vascular permeability.[\[1\]](#)[\[9\]](#)

The 5-anilinoquinazoline-8-nitro derivatives act as Type-II ATP-competitive inhibitors. They bind to the inactive (DFG-out) conformation of the VEGFR-2 kinase domain, occupying the ATP-binding site and an adjacent allosteric hydrophobic pocket.[\[4\]](#)[\[7\]](#) This dual interaction ensures high affinity and selectivity, effectively blocking the downstream signaling required for angiogenesis.



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Caption: VEGFR-2 signaling pathway and point of inhibition.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activities of representative arylamide-5-anilinoquinazoline-8-nitro derivatives against VEGFR-2 kinase and various human cancer cell lines.

Table 1: In Vitro VEGFR-2 Kinase Inhibitory Activity Data sourced from analogous quinazoline-nitro derivatives.[\[7\]](#)

Compound ID	Modification	VEGFR-2 IC ₅₀ (μM)
Sorafenib	Reference Drug	0.08
7a	R = H	0.42
7f	R = 4-fluoro	0.15
7o	R = 3-trifluoromethyl	0.09
7p	R = 4-chloro	0.11

Table 2: Anti-Proliferative Activity (IC₅₀ in μM) Data represents cytotoxic effects on various cell lines.[\[7\]](#)

Compound ID	HepG2 (Liver Cancer)	HUVEC (Endothelial)
Sorafenib	0.95	1.02
7a	>50	>50
7f	0.51	0.83
7o	0.23	0.58
7p	0.35	0.66

Experimental Protocols

Detailed protocols for evaluating the efficacy of 5-Nitro-Aniline derivatives are provided below.

Protocol 1: In Vitro VEGFR-2 Kinase Inhibition Assay

This protocol measures the ability of a test compound to inhibit the phosphorylation of a substrate by recombinant human VEGFR-2 kinase. Activity is typically quantified by measuring the amount of ATP consumed using a luminescence-based assay.^[2]^[10]

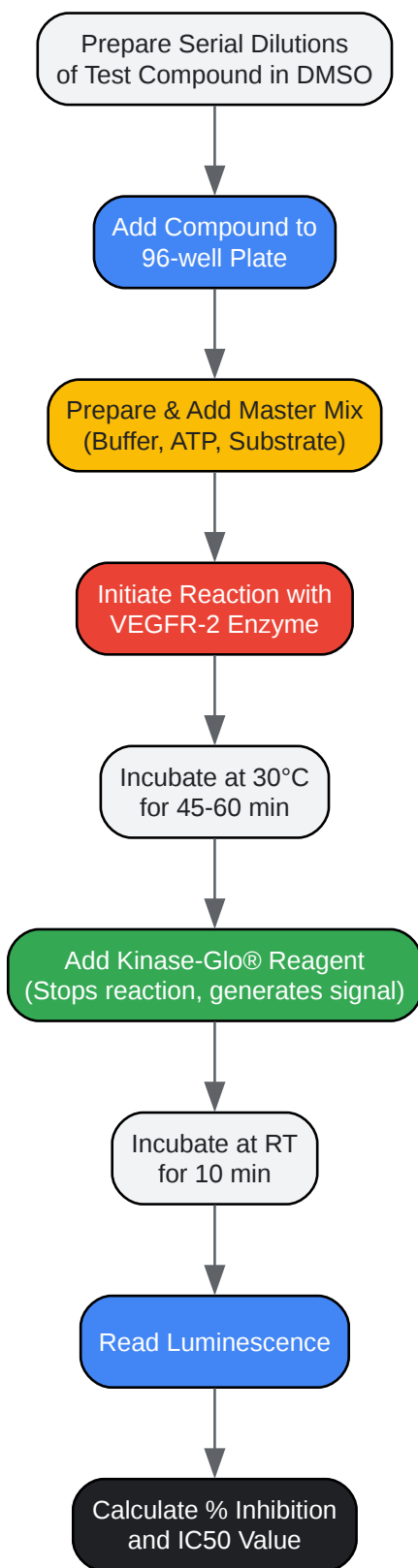
Materials:

- Recombinant human VEGFR-2 kinase (BPS Bioscience, #40301 or similar)^[2]
- Kinase-Glo® MAX Luminescence Kinase Assay Kit (Promega, #V6071)^[10]
- Poly(Glu, Tyr) 4:1 peptide substrate^[2]
- ATP, 500 μ M solution^[2]
- 5x Kinase Assay Buffer^[2]
- Test compounds dissolved in DMSO
- White, opaque 96-well plates
- Luminometer

Procedure:

- Prepare 1x Kinase Assay Buffer: Dilute the 5x Kinase Assay Buffer with deionized water.
- Compound Preparation: Prepare serial dilutions of the test compounds in 1x Kinase Assay Buffer. The final DMSO concentration should not exceed 1%.^[10]
- Kinase Reaction Setup:
 - Add 5 μ L of each compound dilution to the wells of a 96-well plate.
 - Add 20 μ L of a master mix containing 1x Kinase Assay Buffer, ATP, and peptide substrate to all wells.

- To initiate the reaction, add 25 μL of diluted VEGFR-2 enzyme (e.g., 1 $\text{ng}/\mu\text{L}$) to all wells except the "no enzyme" blank.[\[2\]](#)
- Incubation: Mix the plate gently and incubate at 30°C for 45-60 minutes.[\[10\]](#)
- Signal Detection:
 - Allow the plate and the Kinase-Glo® reagent to equilibrate to room temperature.
 - Add 50 μL of Kinase-Glo® reagent to each well.
 - Mix on a plate shaker for 2 minutes.
 - Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Data Acquisition: Measure luminescence using a microplate reader.
- Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC_{50} value using non-linear regression analysis.



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Caption: Workflow for the in vitro VEGFR-2 kinase inhibition assay.

Protocol 2: Cell-Based Anti-Proliferative Assay (MTT Assay)

This protocol assesses the cytotoxic or cytostatic effects of the inhibitor compounds on relevant cell lines, such as Human Umbilical Vein Endothelial Cells (HUVECs) or cancer cell lines (e.g., HepG2). The assay measures the metabolic activity of viable cells.[\[11\]](#)

Materials:

- HUVEC or HepG2 cells
- Complete cell culture medium
- Test compounds dissolved in DMSO
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, 5 mg/mL in PBS[\[11\]](#)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[\[11\]](#)
- Sterile 96-well clear flat-bottom plates
- Microplate spectrophotometer

Procedure:

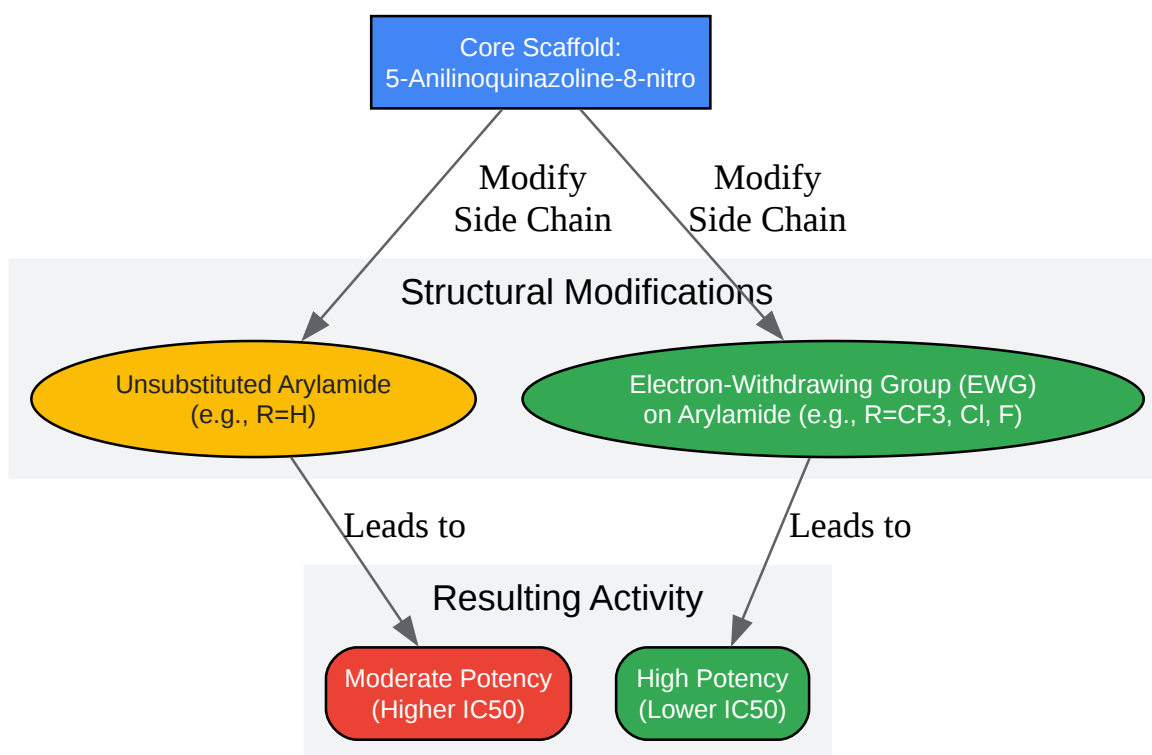
- Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 μ L of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
- Compound Treatment: Add 100 μ L of medium containing serial dilutions of the test compounds to the wells. Include a vehicle control (DMSO) and a blank (medium only).
- Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
- MTT Addition: Add 20 μ L of MTT solution to each well and incubate for an additional 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[\[11\]](#)

- Solubilization: Carefully remove the medium and add 150 μ L of solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker.[\[11\]](#)
- Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
- Analysis: Calculate the percentage of cell viability for each concentration relative to the DMSO control and determine the IC₅₀ value.

Structure-Activity Relationship (SAR) Insights

Analysis of the 5-anilinoquinazoline-8-nitro scaffold reveals key structural features that govern inhibitory potency.[\[7\]](#)[\[12\]](#)

- Quinazoline Core: Serves as the primary scaffold, anchoring the molecule in the ATP-binding pocket.
- Anilino Group at C5: This group is crucial for interacting with the hinge region of the kinase, a common feature for many kinase inhibitors.
- Nitro Group at C8: The electron-withdrawing nature of the nitro group can influence the electronic properties of the quinazoline ring system, potentially enhancing binding affinity.
- Arylamide Side Chain: Modifications to the terminal aryl ring on the side chain directly impact potency. Electron-withdrawing groups, such as trifluoromethyl (in compound 7o) or halogen atoms (in 7f and 7p), in the meta or para positions of this ring generally lead to increased VEGFR-2 inhibition and cellular potency.[\[7\]](#) This region likely interacts with the allosteric hydrophobic pocket adjacent to the ATP site.



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Caption: Structure-Activity Relationship (SAR) logic for derivatives.

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